7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one
CAS No.: 488829-66-9
Cat. No.: VC21109061
Molecular Formula: C16H14ClNOS
Molecular Weight: 303.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 488829-66-9 |
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Molecular Formula | C16H14ClNOS |
Molecular Weight | 303.8 g/mol |
IUPAC Name | 7-chloro-5-(2-methylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one |
Standard InChI | InChI=1S/C16H14ClNOS/c1-10-4-2-3-5-12(10)16-13-8-11(17)6-7-14(13)18-15(19)9-20-16/h2-8,16H,9H2,1H3,(H,18,19) |
Standard InChI Key | PKPCOZWXZOXEEF-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2 |
Canonical SMILES | CC1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2 |
Chemical Identity and Structure
Basic Identification
7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one is a member of the benzothiazepine family, a class of heterocyclic compounds containing both sulfur and nitrogen atoms in their core structure. The compound is registered with CAS Number 488829-66-9 and has the molecular formula C16H14ClNOS. The molecular structure consists of a benzothiazepine core that has been modified with a chlorine atom at the 7-position and a 2-methylphenyl group at the 5-position, creating a unique chemical entity with specific binding properties.
Structural Features
The compound's structural composition includes:
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A seven-membered heterocyclic ring containing both sulfur and nitrogen atoms (the thiazepine portion)
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A fused benzene ring creating the benzothiazepine scaffold
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A chlorine atom at the 7-position
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A 2-methylphenyl substituent at the 5-position
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A carbonyl group at the 2-position
These structural features are critical determinants of the compound's physical properties, chemical reactivity, and biological activity.
Physical and Chemical Properties
Physical Characteristics
The physical properties of 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one include:
Property | Value |
---|---|
Molecular Weight | 303.8 g/mol |
Physical State | Solid at room temperature |
Molecular Formula | C16H14ClNOS |
CAS Number | 488829-66-9 |
These properties differentiate this compound from other benzothiazepines and contribute to its specific characteristics.
Chemical Reactivity
The presence of the chlorine atom and the 2-methylphenyl group influences the compound's electronic distribution and, consequently, its reactivity patterns. The carbonyl group at the 2-position may serve as a site for nucleophilic attack, potentially allowing for further chemical modifications.
Synthesis Methodologies
Modern Synthesis Techniques
Recent literature describes an improved method for benzothiazepine synthesis involving:
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Preparation of chalcones through Claisen-Schmidt condensation reactions between acetophenone derivatives and aromatic aldehydes in a basic medium
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Michael addition of 2-aminobenzenethiol to these chalcones in HFIP solvent at room temperature
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Cyclization to form the benzothiazepine structure
This approach typically produces moderate to good yields and results in racemic mixtures of the final compounds. The process benefits from HFIP's unique properties, including high ionization power, strong hydrogen bonding ability, moderate nucleophilicity, and mild acidic character (pKa = 9.2) .
Research Applications
Current Research Focus
7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one is primarily used in research settings for exploring potential medicinal applications. The compound is being investigated for its interaction with specific receptors and enzymes, which could lead to therapeutic applications in various disease states.
The research on this compound and related benzothiazepines is part of broader efforts to develop novel pharmacological agents with improved efficacy and safety profiles compared to existing drugs. The unique structural features of 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one make it a valuable tool for understanding structure-activity relationships and developing new drug candidates.
Analytical Methods
Characterization of 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one and related compounds typically involves various analytical techniques, including:
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Infrared (IR) spectroscopy
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Ultraviolet-visible (UV-vis) spectroscopy
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass spectrometry
These methods provide detailed information about the compound's structure, purity, and physical properties, which is essential for research and development purposes .
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